molecular formula C19H30O5 B1674373 Idebenone CAS No. 58186-27-9

Idebenone

Cat. No. B1674373
CAS RN: 58186-27-9
M. Wt: 366.5 g/mol
InChI Key: JGPMMRGNQUBGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Idebenone is a synthetic analogue of ubiquinone (also known as Coenzyme Q10), a vital cell antioxidant and essential component of the Electron Transport Chain (ETC) . It is used in skincare formulations to help reduce the visible signs of aging . It is also used to treat vision impairment associated with an eye disease called Leber’s hereditary optic neuropathy (LHON) in adults and adolescents .


Synthesis Analysis

Idebenone can be synthesized through a two-step process . Another method involves a novel process that includes a bromination process for the preparation of 2-bromo-3,4,5-trimethoxy-1-methylbenzene, a protocol for the Heck cross-coupling reaction using either thermal or microwave heating, olefin reduction by palladium catalyzed hydrogenation, and a green oxidation protocol with hydrogen peroxide as oxidant .


Molecular Structure Analysis

Idebenone is a benzoquinone and like all quinones (including CoQ 10) it can accept and donate electrons . Its molecular formula is C19H30O5 .


Chemical Reactions Analysis

Idebenone can interact with the Electron Transport Chain (ETC), increase ATP production required for mitochondrial function, reduce free radicals, inhibit lipid peroxidation, and consequently protect the lipid membrane and mitochondria from oxidative damage .


Physical And Chemical Properties Analysis

Idebenone is a member of the class of 1,4-benzoquinones which is substituted by methoxy groups at positions 2 and 3, by a methyl group at positions 5, and by a 10-hydroxydecyl group at positions 6 . Its molecular weight is 338.4 g/mol .

Scientific Research Applications

  • Cytoprotective Effects in Retinal Cells : Idebenone exhibits cytoprotective effects in human retinal pigment epithelial cells exposed to oxidative stress. This is achieved by modulating the intrinsic mitochondrial pathway of apoptosis, thereby offering potential in treating retinal epitheliopathies associated with mitochondrial dysfunction (Clementi et al., 2022).

  • Treatment of Leber’s Hereditary Optic Neuropathy (LHON) : Idebenone is the only disease-specific drug approved for treating visual impairment in LHON, a rare genetic mitochondrial disease. Its mechanism involves antioxidant properties and acting as a mitochondrial electron carrier, thereby restoring ATP production and reactivating inactive-but-viable retinal ganglion cells (Lyseng-Williamson, 2016).

  • Effects on Bone Marrow Mesenchymal Stem Cells : Idebenone enhances the proliferation of bone marrow-derived mesenchymal stem cells, delays cellular senescence, and inhibits cell apoptosis and migration. It also affects the expression of various proteins involved in cell growth and survival (Zhang et al., 2018).

  • Therapeutic Use in Age-Related Cognitive Disorders : Idebenone has shown efficacy in elderly patients with dementia, potentially diminishing nerve cell damage due to ischemia, correcting neurotransmitter defects, and facilitating memory and learning (Gillis et al., 1994).

  • Treatment of Neurodegenerative Diseases : Idebenone is being investigated for its potential in treating neurodegenerative diseases and skin disorders. Various delivery systems such as liposomes, microemulsions, and nanoparticles have been explored to enhance its bioavailability and therapeutic efficacy (Carbone et al., 2012).

  • Friedreich Ataxia : Idebenone has demonstrated efficacy in improving both cardiac hypertrophy and neurological symptoms in patients with Friedreich ataxia. It acts as an antioxidant and electron carrier, supporting mitochondrial function (Meier & Buyse, 2009).

  • Interaction with Phospholipid Membranes : Studies on idebenone’s interaction with model membranes made up of naturally occurring phospholipids have implications for the formulation of idebenone-loaded liposome systems and its potential application in cerebral diseases (Fresta et al., 1998).

  • Treatment of Senile Dementia of Alzheimer Type : Idebenone showed improvement in memory, attention, and behavior in patients affected by Alzheimer-type dementia (Senin et al., 1992).

  • Neuroinflammation and Microglial Polarization in Parkinson's Disease : Idebenone exhibits anti-inflammatory effects, which can be beneficial in Parkinson's disease. It attenuates the production of pro-inflammatory factors and promotes a phenotypic switch from the M1 state to the M2 state in microglial cells (Yan et al., 2019).

  • Distinct Effects on Mitochondrial Respiration : Idebenone's effects on mitochondrial respiration in cortical astrocytes compared to cortical neurons due to differential NQO1 activity have been investigated. This study highlights the potential of idebenone in treating diseases caused by complex I defects and coenzyme Q deficiencies (Jaber et al., 2020).

Safety And Hazards

Idebenone should be handled with care. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. Do not ingest. Do not breathe dust . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

The results of a phase 2 study are expected to assist in developing a multi-center, double-blinded, placebo-controlled phase III trial . There are also ongoing investigations on the protective effects of IDE loaded liposomes against ethanol-induced damages on astrocyte cell cultures .

properties

IUPAC Name

2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPMMRGNQUBGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040678
Record name Idebenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Idebenone

CAS RN

58186-27-9
Record name Idebenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58186-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idebenone [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058186279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name idebenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759228
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Idebenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(10-Hydroxydecyl)-5,6dimethoxy-3-methyl-2,5-cyclohexadiene-1,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IDEBENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB6PN45W4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 6-(12-acetoxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (4.4 g) in methanol (200 ml) is added concentrated hydrochloric acid (0.1 ml) and the mixture is kept standing at room temperature for 12 hours. To the reaction mixture is added sodium hydrogen carbonate (0.2 g), and the solvent is distilled off. The residue is dissolved in dichloromethane and the insoluble materials are filtered off. Dichloromethane is distilled off to thereby leave crude crystals. Recrystallization from hexane-ether (3:1) gives 6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (3.8 g) as orange-yellow needles. Melting point: 63° C.
Name
6-(12-acetoxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a dimethylformamide solution (30 ml) of 6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methylphenol (1.7 g) are added pyridine (50 mg) and bis(4-hydroxysalicylidene)ethylenediiminocobalt(II) (36 mg), and the mixture is stirred in oxygen streams at atmospheric temperature and pressure for 72 hours. The reaction product is isolated as in Example 7 and recrystallized from ether. The above procedure yields 6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (1.37 g), m.p. 63° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methylphenol
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
bis(4-hydroxysalicylidene)ethylenediiminocobalt(II)
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Idebenone
Reactant of Route 2
Reactant of Route 2
Idebenone
Reactant of Route 3
Idebenone
Reactant of Route 4
Idebenone
Reactant of Route 5
Reactant of Route 5
Idebenone
Reactant of Route 6
Reactant of Route 6
Idebenone

Citations

For This Compound
11,200
Citations
C Becker, K Bray-French, J Drewe - Expert opinion on drug …, 2010 - Taylor & Francis
… , idebenone is rapidly … Idebenone and these metabolites concomitantly undergo conjugation via glucuronidation and sulfatation to yield conjugated moieties represented as idebenone-…
Number of citations: 63 www.tandfonline.com
N Gueven, P Ravishankar, R Eri, E Rybalka - Redox biology, 2021 - Elsevier
… Idebenone is a well described drug that was initially … that the pharmacokinetics of idebenone do not support these claims. … of idebenone provides a rational approach to test idebenone in …
Number of citations: 48 www.sciencedirect.com
S Jaber, BM Polster - Journal of bioenergetics and biomembranes, 2015 - Springer
… idebenone to act as an antioxidant, evidence also suggests that NQO1 enables idebenone to … In this mini-review we discuss how idebenone can influence mitochondrial function within …
Number of citations: 120 link.springer.com
V Giorgio, V Petronilli, A Ghelli, V Carelli… - … et Biophysica Acta (BBA …, 2012 - Elsevier
… ► The mitochondrial effects of idebenone in living cells are poorly characterized. ► Idebenone can be toxic or beneficial depending on its oxidation-reduction state. ► Idebenone is …
Number of citations: 147 www.sciencedirect.com
V Carelli, C La Morgia, ML Valentino, G Rizzo… - Brain, 2011 - academic.oup.com
… on a clinical trial with idebenone in Leber's hereditary optic neuropathy (LHON) and we would like to share our own experience of idebenone therapy in LHON. Idebenone has been an …
Number of citations: 234 academic.oup.com
LJ Thal, M Grundman, J Berg, K Ernstrom, R Margolin… - Neurology, 2003 - AAN Enterprises
… Previous clinical trials with idebenone reached different conclusions from those of this study. A 4-month study of idebenone 45 mg bid in 102 AD patients reported improved memory, …
Number of citations: 184 n.neurology.org
IZ Nagy - Archives of gerontology and geriatrics, 1990 - Elsevier
… of idebenone even after the addition of water. The oral in vivo idebenone treatment of the animals is usually performed by using its oxidized form as follows: 25 mg idebenone is …
Number of citations: 102 www.sciencedirect.com
H Gutzmann, D Hadler - Alzheimer's Disease—From Basic Research to …, 1998 - Springer
… < idebenone 90mg < idebenone 120 mg) was maintained throughout the second year of treatment. This suggests that idebenone … Safety and tolerability of idebenone were good and …
Number of citations: 212 link.springer.com
P Rustin, JC von Kleist-Retzow, K Chantrel-Groussard… - The Lancet, 1999 - thelancet.com
… idebenone protects heart muscle from iron-induced injury. … Idebenone efficiently protected complex II activity against iron-… In the absence of succinate, idebenone remained oxidised and …
Number of citations: 409 www.thelancet.com
L Montenegro, R Turnaturi, C Parenti, L Pasquinucci - Nanomaterials, 2018 - mdpi.com
The key role of antioxidants in treating and preventing many systemic and topical diseases is well recognized. One of the most potent antioxidants available for pharmaceutical and …
Number of citations: 50 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.